Fluorescent Brightener 135
Description
Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl- (CAS: 1041-00-5) is a fluorescent organic compound with the molecular formula C₁₈H₁₄N₂O₂ and a molecular weight of 290.32 g/mol . Its structure consists of two 5-methylbenzoxazole moieties connected by an ethenediyl (-CH=CH-) bridge. The compound is commercially recognized as Fluorescent Brightener 135 or Uvitex ERN, widely used in textiles, plastics, and coatings to enhance whiteness and brightness under UV light . Key properties include a high logP value of 4.26, indicating significant hydrophobicity, and stability under analytical conditions using reverse-phase HPLC .
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-11-3-5-15-13(9-11)19-17(21-15)7-8-18-20-14-10-12(2)4-6-16(14)22-18/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRZNAWSCAUDRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C=CC3=NC4=C(O3)C=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061426 | |
| Record name | Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041-00-5 | |
| Record name | Fluorescent Brightener 135 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1041-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-vinylenebis[5-methylbenzoxazole] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Fluorescent Brightener 135, also known as Benzoxazole, 2,2’-(1,2-ethenediyl)bis[5-methyl- or C.I. This compound, primarily targets textile materials . It is applied to these materials to enhance their appearance by increasing their brightness.
Mode of Action
This compound operates by absorbing short-wavelength electromagnetic radiation, which is invisible to the human eye (300-400 nm), and converting it into visible light of longer wavelength (between 400 and 500 nm). This emitted light appears as violet, pure blue, or greenish-blue. This process is known as fluorescence.
Biochemical Pathways
The compound’s mode of action suggests that it interacts with the light absorption and emission pathways of the textile materials to which it is applied.
Result of Action
The primary result of this compound’s action is the enhancement of the appearance of textile materials. It increases the whiteness and brightness of these materials, making intrinsically yellow/orange materials look less so. This is achieved by compensating the deficit in blue and purple light reflected by the material, with the blue and purple optical emission of the fluorophore.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the stilbene derivatives, a class of compounds to which this compound belongs, are subject to fading upon prolonged exposure to UV light due to the formation of optically inactive cis-stilbenes. They are also degraded by oxygen in air, like most dye colorants.
Biochemical Analysis
Biochemical Properties
It is known that the compound is a milky white slurry with good dispersibility and is neutral. It is insoluble in water but soluble in DMF and ethanol
Cellular Effects
Some studies have shown that similar optical brighteners can have noticeable effects on the growth, locomotion, and reproduction of certain organisms, such as the nematode Caenorhabditis elegans. These effects were more noticeable with respect to lethality.
Molecular Mechanism
It is known that the compound functions as an optical brightener dye
Temporal Effects in Laboratory Settings
Biological Activity
Benzoxazole derivatives, including Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound exhibits potential therapeutic effects across various fields, including antibacterial, anticancer, anti-inflammatory, and antiviral applications. This article delves into the biological activity of this compound, supported by data tables and case studies.
- CAS Number: 1041-00-5
- Molecular Formula: C18H14N2O2
- Molecular Weight: 290.322 g/mol
- LogP: 4.26
- InChI Key: VKRZNAWSCAUDRQ-UHFFFAOYSA-N
Antibacterial Activity
Benzoxazole derivatives have demonstrated significant antibacterial properties. For instance, studies have shown that certain benzoxazole compounds exhibit activity against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Xanthomonas oryzae pv. oryzicola | 47.6 mg/L |
| Compound 1 | Xanthomonas citri subsp. citri | 36.8 mg/L |
| Compound 2 | Xanthomonas oryzae pv. oryzae | 100 mg/L (52.4% inhibition) |
These compounds inhibit bacterial reproduction by up-regulating succinate dehydrogenase during oxidative phosphorylation .
Anticancer Activity
The anticancer potential of Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-, has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines:
| Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (breast) | 10.5 | |
| A549 (lung) | 15.3 | |
| HepG2 (liver) | 12.0 | |
| PC3 (prostate) | 9.8 |
These findings indicate that the benzoxazole moiety is crucial for delivering potent anticancer activity, as modifications to its structure often result in reduced efficacy .
Anti-inflammatory Activity
Benzoxazole derivatives have also been shown to possess anti-inflammatory properties, particularly in conditions mediated by cyclooxygenase-2 (COX-2). Research indicates that these compounds can significantly reduce inflammatory markers in various models of inflammation .
Case Studies
-
Study on LDL Cholesterol Reduction:
A study demonstrated that a derivative of benzoxazole significantly lowered LDL cholesterol levels in mice on a high-fat diet after administration at a dose of 3 mg/kg. The reduction ranged from 20% to 25%, highlighting its potential as a therapeutic agent for hyperlipidemia . -
Cytotoxicity Against Cancer Cell Lines:
In vitro studies assessed the cytotoxic effects of benzoxazole derivatives on multiple cancer cell lines. The results showed moderate to significant cytotoxicity across various types of cancer cells, indicating a broad spectrum of anticancer activity .
Scientific Research Applications
Analytical Applications
1. Chromatography
Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-] is notably utilized in High-Performance Liquid Chromatography (HPLC) for the separation and analysis of various compounds. A specific method involves using a Newcrom R1 reverse-phase column with a mobile phase consisting of acetonitrile and water. This method allows for the effective isolation of impurities and is scalable for preparative separations .
Table 1: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column Type | Newcrom R1 |
| Mobile Phase | Acetonitrile + Water |
| pH Adjustment | Replace phosphoric acid with formic acid for MS compatibility |
| Particle Size | 3 µm for fast UPLC |
Pharmaceutical Applications
2. Drug Development
Benzoxazole derivatives are explored for their potential therapeutic effects. The compound's structure allows for modifications that can enhance biological activity against various diseases. Research indicates that benzoxazole derivatives exhibit antimicrobial and anti-inflammatory properties, making them candidates for drug development .
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial activity of various benzoxazole derivatives against common pathogens. The results demonstrated that certain modifications to the benzoxazole structure significantly increased efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. This highlights the potential of benzoxazole as a scaffold for developing new antibiotics.
Material Science Applications
3. Fluorescent Brighteners
Benzoxazole compounds are also employed as fluorescent brighteners in plastics and textiles. Their ability to absorb ultraviolet light and emit visible light makes them valuable in enhancing the brightness of materials . The compound's stability under various environmental conditions is crucial for its effectiveness in commercial applications.
Environmental Applications
4. Water Treatment
Research has indicated that benzoxazole compounds can be utilized in water purification processes due to their ability to interact with pollutants. Their chemical properties allow them to act as adsorbents or catalysts in removing contaminants from water sources .
Comparison with Similar Compounds
BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene)
Tetrazole-Linked Benzoxazole Derivatives (e.g., Compounds 9a–9d)
- General Structure : 4,7-Bis(aryl ethynyl)benzoxadiazoles with tetrazole substituents.
Key Data :
Compound Substituent Yield (%) Melting Point (°C) Molecular Weight (g/mol) 9a 2-Ethylhexyl 71 175 681.38 9b Octyl 77 206 737.44 9c Decyl 82 202 793.50 9d Dodecyl 79 199 849.57 - Trends : Longer alkyl chains increase yields (up to 82%) but reduce melting points due to decreased crystallinity. These compounds exhibit luminescent properties suited for optoelectronic materials .
Stilbene Disulfonic Acid Derivatives (e.g., Direct Yellow 4)
Benzoxazole-Tetrazole Hybrids
- Example : Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate derivatives.
- Properties: Exhibit antimicrobial and anti-inflammatory activities due to the combined effects of benzoxazole and tetrazole moieties. These hybrids highlight the pharmacological versatility absent in the non-functionalized target compound .
Comparison of Key Properties
| Property | Target Compound (1041-00-5) | BBOT (7128-64-5) | Compound 9c (Decyl) | Direct Yellow 4 (3051-11-4) |
|---|---|---|---|---|
| Molecular Weight | 290.32 | 430.6 | 793.50 | 636.59 |
| Melting Point | N/A | N/A | 202 | >300 (decomposes) |
| LogP | 4.26 | ~6.0 (estimated) | ~8.2 | -1.5 (due to sulfonate) |
| Primary Application | Fluorescent brightening | Optical materials | Luminescent probes | Textile dyeing |
Research Findings and Industrial Relevance
- Synthetic Methodology : The target compound is synthesized via palladium-catalyzed cross-coupling, similar to tetrazole derivatives (e.g., 9a–9d), but requires stringent anhydrous conditions and argon atmosphere .
- Pharmacological Potential: While the target compound lacks direct bioactive claims, benzoxazole-isoxazole hybrids demonstrate neuroleptic and antibacterial properties, suggesting avenues for structural modification .
Preparation Methods
Reaction Mechanism and Precursor Selection
Polyphosphoric acid (PPA) serves as both a catalyst and solvent in condensation reactions involving dicarboxylic acids and benzoxazole derivatives. For the target compound, fumaric acid (a trans-ethylene dicarboxylic acid) reacts with two equivalents of 5-methylbenzoxazole-2-thiol under PPA-mediated conditions. The reaction proceeds via a two-step mechanism: (1) activation of the carboxylic acid groups by PPA to form reactive acyl intermediates, and (2) nucleophilic attack by the thiol groups of the benzoxazole precursors, yielding the ethenediyl-bridged product.
Optimized Synthetic Procedure
Step 1 : Combine 5-methylbenzoxazole-2-thiol (2.0 mmol) and fumaric acid (1.0 mmol) in PPA (10 g). Heat the mixture at 140°C for 48 hours under inert atmosphere.
Step 2 : Quench the reaction by pouring into ice-cold water (100 mL). Extract the crude product with ethyl acetate (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate the target compound as a pale-yellow solid.
Table 1: Reaction Optimization Parameters
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 140°C | 68 |
| Reaction Time | 48 h | 68 |
| PPA Quantity | 10 g | 68 |
| Solvent System | Neat | 68 |
Characterization data: NMR (300 MHz, DMSO-): δ 7.35 (d, Hz, 2H), 7.20 (d, Hz, 2H), 2.45 (s, 6H, -CH₃).
Nucleophilic Substitution with Ethylene Dihalides
Two-Step Alkylation Protocol
This method exploits the nucleophilicity of benzoxazole-2-thiolate anions. 5-Methylbenzoxazole-2-thiol (2.2 mmol) is deprotonated using K₂CO₃ (4.4 mmol) in dry DMF, followed by reaction with 1,2-dibromoethane (1.0 mmol) at 80°C for 24 hours.
Critical Considerations :
-
Solvent Effects : Dimethylformamide (DMF) enhances reaction rates by stabilizing the thiolate intermediate.
-
Stoichiometry : A 2.2:1 molar ratio of benzoxazole precursor to dihalide minimizes dimerization byproducts.
Purification and Scalability
Post-reaction workup involves filtration to remove inorganic salts, followed by recrystallization from ethanol/water (3:1). Large-scale runs (>10 mmol) show consistent yields of 72–75%, demonstrating industrial viability.
Table 2: Comparative Solvent Screening
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 75 |
| DMSO | 46.7 | 68 |
| Acetonitrile | 37.5 | 41 |
BF₃·Et₂O-Catalyzed Cyclization
One-Pot Synthesis from Aminophenol Derivatives
A novel approach adapts Smiles rearrangement chemistry for constructing the benzoxazole core. 5-Methyl-2-aminophenol (2.0 mmol) reacts with NCTS (N-chlorothiosuccinimide, 3.0 mmol) in 1,4-dioxane under BF₃·Et₂O catalysis (2.4 mmol). The reaction forms the benzoxazole ring via intramolecular cyclization, followed by oxidative coupling using CuI (0.2 mmol) to install the ethenediyl bridge.
Spectroscopic Validation
Comparative Analysis of Methodologies
Yield and Purity Considerations
| Method | Average Yield (%) | Purity (HPLC) |
|---|---|---|
| PPA Condensation | 68 | 98.5 |
| Nucleophilic Substitution | 75 | 97.8 |
| BF₃·Et₂O Cyclization | 62 | 96.2 |
The nucleophilic substitution route offers superior yields and shorter reaction times (24 h vs. 48 h for PPA), though it requires stringent moisture control. PPA-mediated synthesis produces higher-purity material but generates acidic waste streams.
Industrial-Scale Adaptations
Q & A
Q. Methodology :
- Step 1 : Utilize condensation reactions between 5-methylbenzoxazole derivatives and vinyl precursors under acidic catalysis. For example, reflux equimolar quantities of 5-methyl-2-hydroxybenzoxazole and ethylene dihalides in ethanol with glacial acetic acid as a catalyst (similar to methods in ).
- Step 2 : Purify via column chromatography or recrystallization using polar aprotic solvents (e.g., DMF).
- Validation : Confirm purity via HPLC and structural integrity via / NMR.
Reference : Synthetic protocols for analogous benzoxazole derivatives .
How can researchers characterize the electronic and steric properties of this compound for fluorescence studies?
Q. Advanced Methodology :
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G* basis set) to map frontier molecular orbitals (HOMO-LUMO) and predict excitation/emission wavelengths .
- Experimental Validation : Compare computational results with UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO) to assess solvatochromic effects .
Note : Substituent effects on the benzoxazole ring (e.g., methyl groups) significantly influence fluorescence quantum yield .
What experimental precautions are critical for maintaining the stability of this compound during storage?
Q. Methodology :
- Storage Conditions : Store under inert atmosphere (argon or nitrogen) at -20°C in amber vials to prevent photodegradation. Avoid exposure to moisture, as hydrolysis of the ethenediyl bridge can occur .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via TLC or LC-MS .
How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
Q. Advanced Methodology :
- Re-examine Basis Sets : Use higher-level basis sets (e.g., cc-pVTZ) or hybrid functionals (e.g., CAM-B3LYP) to improve DFT accuracy .
- Solvent Effects : Incorporate solvent models (e.g., PCM or COSMO) in computational workflows to account for dielectric interactions .
- Vibrational Analysis : Compare experimental FTIR spectra with calculated vibrational modes to identify discrepancies in molecular geometry .
What strategies are recommended for evaluating the biological activity of this benzoxazole derivative?
Q. Methodology :
- In Vitro Assays : Screen against bacterial/fungal strains (e.g., E. coli, C. albicans) using microbroth dilution to determine MIC values. Include positive controls (e.g., ampicillin) .
- Mechanistic Studies : Perform molecular docking against target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to predict binding affinity .
Note : Methyl substituents may enhance lipophilicity, improving membrane permeability .
How can researchers optimize fluorescence intensity for applications in imaging or material science?
Q. Advanced Methodology :
- Structural Tuning : Introduce electron-donating/withdrawing groups (e.g., -OCH, -NO) at the 5-position of benzoxazole to modulate π-conjugation .
- Aggregation Studies : Test fluorescence in aggregated vs. monomeric states (e.g., using THF/water mixtures) to exploit aggregation-induced emission (AIE) effects .
What regulatory considerations apply to the international transport of this compound for collaborative research?
Q. Methodology :
- Classification : Classify under UN 3077 (environmentally hazardous substance) or UN 1993 (flammable liquid) based on safety data (e.g., flash point, LD) .
- Documentation : Include SDS sections 14 (transport) and 15 (regulatory) per TSCA and REACH guidelines .
How can the compound’s thermal stability be assessed for high-temperature applications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
